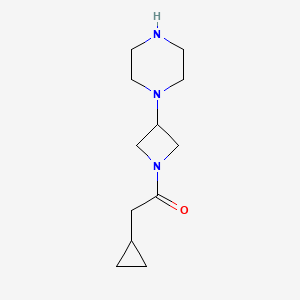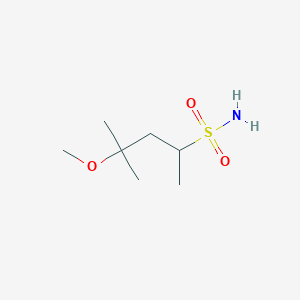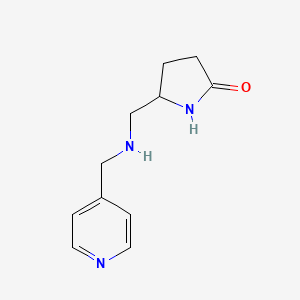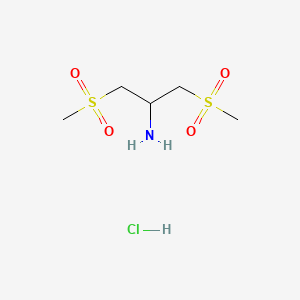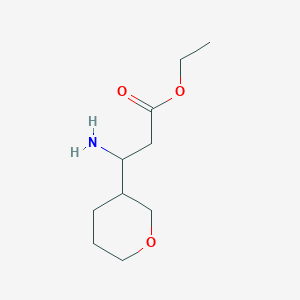![molecular formula C11H13N3S B13630852 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-component reactions. One common method is the three-component reaction of 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine, benzoylacetonitrile, and an aromatic aldehyde in the presence of a catalyst such as iron(III) chloride on basic alumina . This reaction is carried out under reflux conditions in ethanol, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as iron(III) chloride and basic alumina are commonly used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as thiazolo[4,5-b]pyridines and thienopyrimidine derivatives. These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy .
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their antioxidant, antimicrobial, and antitumor activities.
Thienopyrimidine Derivatives: Exhibited significant biological properties, including anticancer and antiviral activities.
Eigenschaften
Molekularformel |
C11H13N3S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
1-(thian-4-yl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H13N3S/c1-2-11-10(12-5-1)8-13-14(11)9-3-6-15-7-4-9/h1-2,5,8-9H,3-4,6-7H2 |
InChI-Schlüssel |
QIMMGYRBPGDYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1N2C3=C(C=N2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


